molecular formula C23H22F2N4O2 B2669653 2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1190002-09-5

2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2669653
CAS RN: 1190002-09-5
M. Wt: 424.452
InChI Key: IKGHMDMBWZKQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22F2N4O2 and its molecular weight is 424.452. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been synthesized using various chemical reactions, including the click chemistry approach and multi-component one-pot synthesis methods. These synthesis methods aim to yield compounds with specific structural features for targeted biological applications. For instance, Govindhan et al. (2017) synthesized a compound using click chemistry, characterized it through spectroscopic methods, and analyzed its thermal stability. This approach underscores the importance of precise synthesis techniques in developing compounds with desired properties for further biological applications (Govindhan et al., 2017).

Molecular Docking and Cytotoxic Studies

Research on these compounds extends to evaluating their binding affinity with biological molecules and potential cytotoxic effects. Molecular docking studies help in understanding the interaction between synthesized molecules and target proteins, providing insights into their pharmacokinetic properties. For example, compounds have been evaluated against human breast cancer cell lines to assess their anti-proliferative activities, revealing some derivatives with significant activities, which suggests potential applications in cancer therapy (Parveen et al., 2017).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of these derivatives. The design and synthesis of azole-containing piperazine derivatives, for instance, have shown that these compounds exhibit moderate to significant in vitro antibacterial and antifungal activities. This highlights the potential of these derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gan et al., 2010).

Antinociceptive Agents

Explorations into the analgesic properties of certain derivatives indicate potential non-opiate antinociceptive applications. This research direction is crucial for developing new pain management options that avoid the side effects and dependency issues associated with opiate drugs. Compounds with specific modifications have demonstrated significant analgesic activity in animal models, pointing to their potential as safer, effective pain relievers (Viaud et al., 1995).

Antiviral Activity

The antiviral potential of derivatives has also been a subject of interest. Synthesis and testing of novel heterocyclic compounds based on this chemical structure have shown promising antiviral activity against specific viruses. This line of research is vital for the development of new antiviral drugs, especially in the face of emerging viral pathogens (Attaby et al., 2006).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-16-14-21(27-23(26-16)17-2-4-18(24)5-3-17)31-15-22(30)29-12-10-28(11-13-29)20-8-6-19(25)7-9-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHMDMBWZKQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.